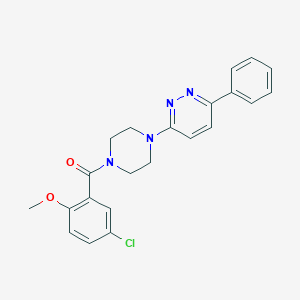

4-(2-Methyl-5-nitro-benzenesulfonyl)-morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2-Methyl-5-nitro-benzenesulfonyl)-morpholine” seems to be a complex organic compound. Unfortunately, there is limited information available on this specific compound .

Synthesis Analysis

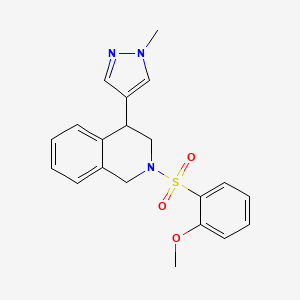

The synthesis of similar compounds often involves reactions with amines and alcohols . For instance, 2-Methyl-5-nitrobenzenesulfonyl chloride can react with neopentyl alcohol to form a related compound .Molecular Structure Analysis

The molecular structure of similar compounds like 2-Methyl-5-nitrobenzenesulfonyl chloride consists of a benzene ring with a sulfonyl chloride group and a nitro group attached .Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-Methyl-5-nitrobenzenesulfonyl chloride include a melting point of 41-45 °C and a boiling point of 135-137 °C/0.7 mmHg .Applications De Recherche Scientifique

Synthesis and Chemical Properties

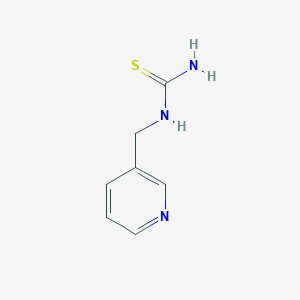

Synthesis of Benzimidazoles : A study by Özil, Parlak, and Baltaş (2018) demonstrated the synthesis of benzimidazole derivatives containing a morpholine skeleton, which were evaluated for antioxidant activities and as glucosidase inhibitors (Özil, Parlak, & Baltaş, 2018).

Physicochemical Properties and Biodegradability : Pernak et al. (2011) synthesized 4-benzyl-4-methylmorpholinium salts and investigated their physicochemical properties, toxicity, and biodegradability, classifying them as moderate or low toxicity (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

Structural Analysis of Morpholine Derivatives : Kovalevsky, Shishkin, and Ponomarev (1998) examined the molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene, providing insights into the spatial structures and reactivities of these compounds (Kovalevsky, Shishkin, & Ponomarev, 1998).

Derivatization for Analysis in Water : Sacher, Lenz, and Brauch (1997) described methods for determining aliphatic amines in water using derivatization with benzenesulfonyl chloride, which is relevant to understanding the behavior of related compounds in aquatic environments (Sacher, Lenz, & Brauch, 1997).

Synthesis of Ionic Liquids : The synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids by Pernak et al. (2011) explored their potential as new biomass solvents, highlighting the versatility of morpholine derivatives in various applications (Pernak et al., 2011).

Biological and Pharmaceutical Research

Antiproliferative Activity in Cancer Research : A study by Hosseini-Kharat et al. (2018) evaluated the antiproliferative activity of morpholine-based compounds on various cancer and normal cell lines, contributing to the understanding of their potential therapeutic applications (Hosseini-Kharat, Rahimi, Zargarian, Mehri Lighvan, Momtazi-Borojeni, Sharifi, Abdollahi, Tavakol, & Mohammadi, 2018).

Glucosidase Inhibitors and Antioxidant Activity : The benzimidazole derivatives synthesized by Özil, Parlak, and Baltaş (2018) demonstrated significant α-glucosidase inhibitory potential and high scavenging activity, indicating their potential in medicinal chemistry (Özil, Parlak, & Baltaş, 2018).

Nucleoside Transport Inhibition : Tromp et al. (2005) synthesized C8-alkylamine-substituted purines, including morpholine derivatives, to evaluate their affinity for the nucleoside transport protein, contributing to the development of new therapeutic agents (Tromp, Spanjersberg, von Frijtag Drabbe Künzel, & IJzerman, 2005).

Propriétés

IUPAC Name |

4-(2-methyl-5-nitrophenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-9-2-3-10(13(14)15)8-11(9)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXMLADXHCSONC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-5-nitro-benzenesulfonyl)-morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2641067.png)

![2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2641070.png)

![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)

![3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2641088.png)